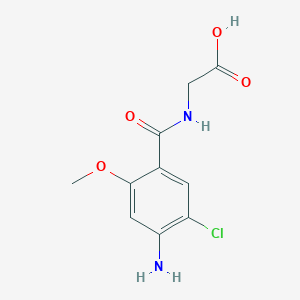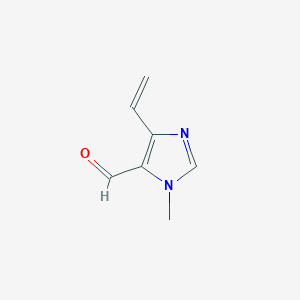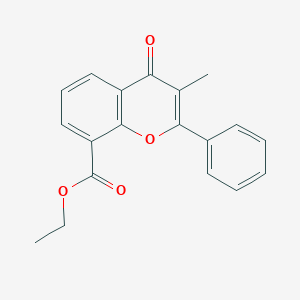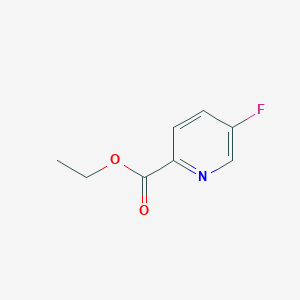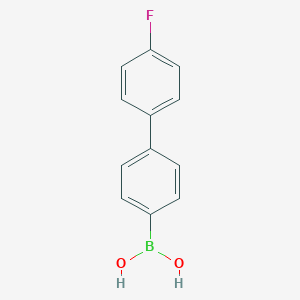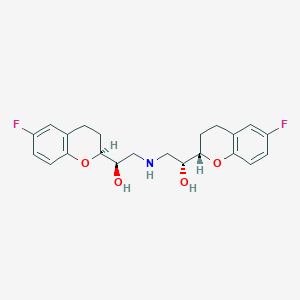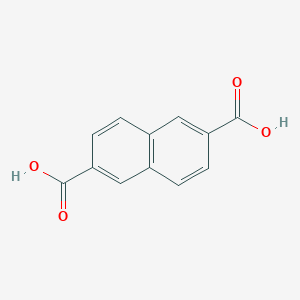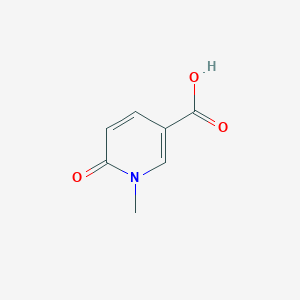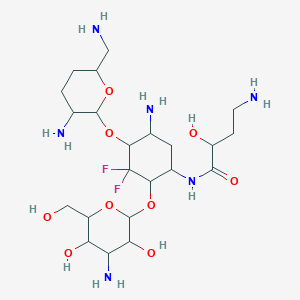
5-Deoxy-5,5-difluoroarbekacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-5,5-difluoroarbekacin is a synthetic aminoglycoside antibiotic that is derived from arbekacin. It has been developed as a potential treatment for bacterial infections that are resistant to other antibiotics.
Mécanisme D'action
The mechanism of action of 5-Deoxy-5,5-difluoroarbekacin is similar to that of other aminoglycoside antibiotics. The compound binds to the bacterial ribosome, which inhibits protein synthesis and ultimately leads to bacterial cell death. The exact mechanism of binding and inhibition is still being studied.
Biochemical and Physiological Effects
5-Deoxy-5,5-difluoroarbekacin has been shown to have low toxicity in animal studies. One study by Takeda et al. (2015) investigated the toxicity of the compound in rats and found that it had no significant adverse effects on the animals' liver, kidney, or blood. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Deoxy-5,5-difluoroarbekacin in lab experiments is its high antibacterial activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that the compound is still in the early stages of development and has not yet been approved for clinical use. Therefore, further studies are needed to fully understand its potential as a treatment for bacterial infections.
Orientations Futures
There are several future directions for research on 5-Deoxy-5,5-difluoroarbekacin. One direction is to investigate the compound's potential as a treatment for bacterial infections in humans. Another direction is to further study the mechanism of action and binding of the compound to the bacterial ribosome. Additionally, research could be conducted to optimize the synthesis method and improve the yield of the compound. Finally, studies could be conducted to investigate the potential of 5-Deoxy-5,5-difluoroarbekacin in combination with other antibiotics to improve their efficacy against resistant bacteria.
Conclusion
In conclusion, 5-Deoxy-5,5-difluoroarbekacin is a synthetic aminoglycoside antibiotic that has shown high antibacterial activity against a range of gram-positive and gram-negative bacteria. The compound is still in the early stages of development and has not yet been approved for clinical use. However, further research could lead to its potential as a treatment for bacterial infections that are resistant to other antibiotics.
Méthodes De Synthèse
The synthesis of 5-Deoxy-5,5-difluoroarbekacin involves the modification of arbekacin through the introduction of two fluorine atoms. The synthesis process has been described in detail in a research article by Okamoto et al. (2010). The authors used a combination of chemical reactions and chromatography techniques to achieve the desired product. The resulting compound was shown to have high antibacterial activity against a range of gram-positive and gram-negative bacteria.
Applications De Recherche Scientifique
5-Deoxy-5,5-difluoroarbekacin has been the subject of several scientific research studies. One study by Yamaguchi et al. (2016) investigated the antibacterial activity of the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The authors found that 5-Deoxy-5,5-difluoroarbekacin was effective against all tested strains of MRSA, including those that were resistant to other antibiotics.
Propriétés
Numéro CAS |
142875-06-7 |
|---|---|
Nom du produit |
5-Deoxy-5,5-difluoroarbekacin |
Formule moléculaire |
C22H42F2N6O9 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35) |
Clé InChI |
XKQNESKQCVITBK-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Synonymes |
5-deoxy-5,5-difluoroarbekacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



